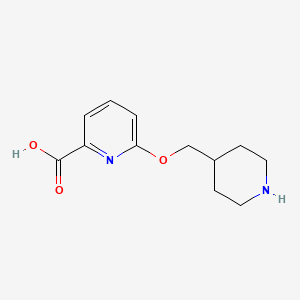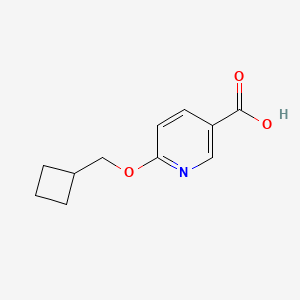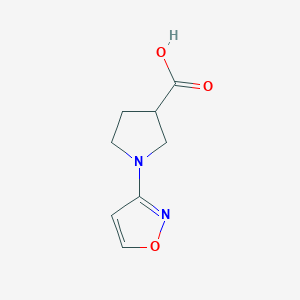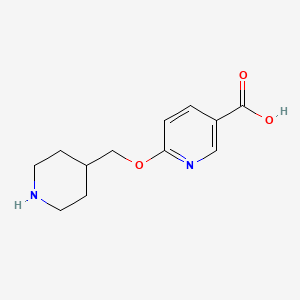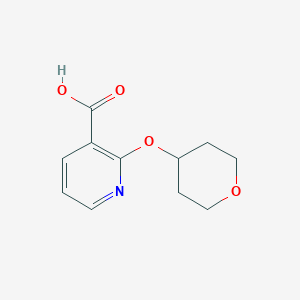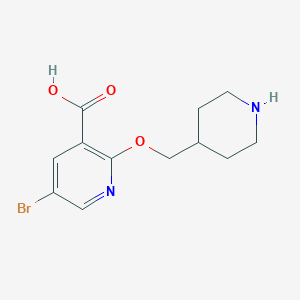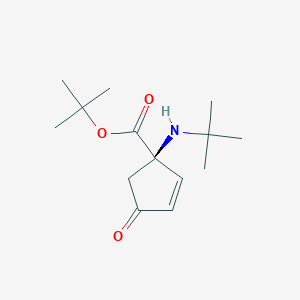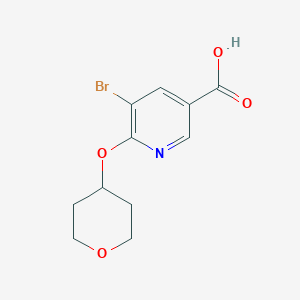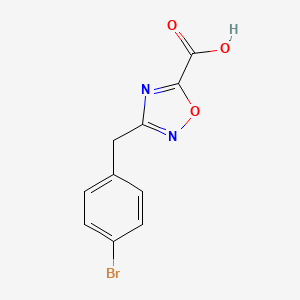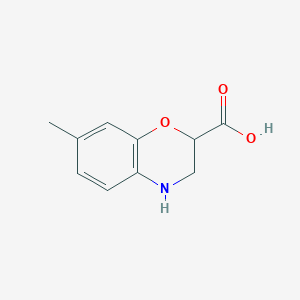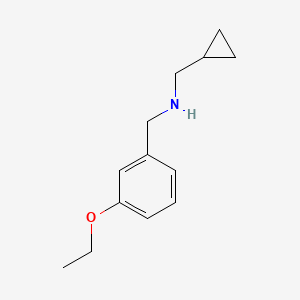
Cyclopropylmethyl-(3-ethoxybenzyl)amine
Descripción general
Descripción
“Cyclopropylmethyl-(3-ethoxybenzyl)amine” is a laboratory chemical, often used for scientific research and development . It is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of amines like “Cyclopropylmethyl-(3-ethoxybenzyl)amine” can be achieved through various methods. One common method is the alkylation of ammonia or an alkylamine with a primary alkyl halide . Another method involves the use of azide ion, N3–, as the nucleophile for S N2 reaction with a primary or secondary alkyl halide .Molecular Structure Analysis
Amines are organic compounds that contain a nitrogen atom with a lone pair of electrons. They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them . The specific molecular structure of “Cyclopropylmethyl-(3-ethoxybenzyl)amine” would require more specific information or a detailed structural analysis.Chemical Reactions Analysis
Amines, including “Cyclopropylmethyl-(3-ethoxybenzyl)amine”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The physical properties of amines, such as boiling point, can vary depending on whether the amine is primary, secondary, or tertiary .Aplicaciones Científicas De Investigación
Structural and Activity Studies
Research on narcotic antagonists has involved the synthesis of N-substituted ethyl 3-(n- or p-hydroxyphenyl)nipecotates, including cyclopropylmethyl derivatives, to evaluate their role in narcotic antagonist action. These compounds were found to show some analgesic activity and marginal antagonist activity (Jacoby, Boon, Darling, & Willette, 1981).
Ring-Opening Reactions and Synthesis
Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. Studies on the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions have revealed potential for synthesizing diverse substituted heterocycles and carbocycles (Archambeau, Miege, Meyer, & Cossy, 2015).
Intramolecular Amination
Intramolecular amination of cyclopropylmethyl cation, generated from bis(trichloroacetimidoyloxymethyl)cyclopropanes, has been explored for producing 1-amino-1-hydroxymethylcyclobutane derivatives. This process offers high diastereoselectivity and enables the formation of trans-cyclobutane derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Synthesis of Cyclopropyl Amines and Cyclopropanols
Research has shown that enamines can react with Et3Al and CH2I2 to form cyclopropyl amines. This demonstrates the efficiency of using aluminum carbenoids in the synthesis of cyclopropyl amines, offering an alternative to traditional cyclopropanation reagents (Kadikova et al., 2015).
Tetrahydro-1,3-Oxazepines Synthesis
The synthesis of tetrahydro-1,3-oxazepines involves the regioselective intramolecular amination of cyclopropylmethyl cation, leading to efficient production of trans-tetrahydro-1,3-oxazepines. This method allows for the transformation of the resulting oxazepines into homoallylamine derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Antimicrobial Agents Synthesis
A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial properties. These compounds showed potent antimicrobial activities, indicating their potential use in therapeutic applications (Raju et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(3-ethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(8-13)10-14-9-11-6-7-11/h3-5,8,11,14H,2,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHXUFBZZXHQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl-(3-ethoxybenzyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



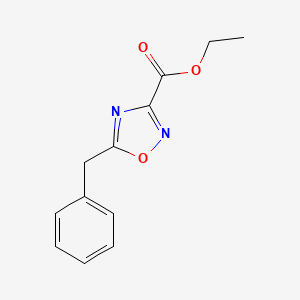
![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)
